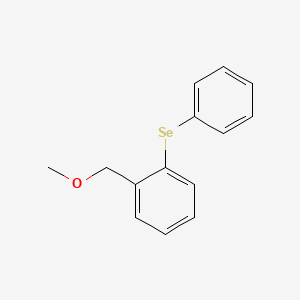
Benzene, 1-(methoxymethyl)-2-(phenylseleno)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(methoxymethyl)-2-(phenylseleno)- is an organic compound that features a benzene ring substituted with a methoxymethyl group and a phenylseleno group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(methoxymethyl)-2-(phenylseleno)- typically involves the reaction of benzene derivatives with methoxymethyl and phenylseleno reagents. One common method involves the use of a Grignard reagent, where a phenylseleno group is introduced to the benzene ring through a nucleophilic substitution reaction. The methoxymethyl group can be added via a Williamson ether synthesis, using methoxymethyl chloride and a suitable base.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(methoxymethyl)-2-(phenylseleno)- undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide, which can further undergo elimination reactions.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding a simpler benzene derivative.
Substitution: Both the methoxymethyl and phenylseleno groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nucleophiles, and bases are employed depending on the desired substitution.
Major Products
The major products formed from these reactions include selenoxides, simpler benzene derivatives, and various substituted benzene compounds.
Scientific Research Applications
Benzene, 1-(methoxymethyl)-2-(phenylseleno)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which Benzene, 1-(methoxymethyl)-2-(phenylseleno)- exerts its effects involves the interaction of its functional groups with molecular targets. The phenylseleno group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The methoxymethyl group can affect the compound’s solubility and stability, impacting its overall behavior in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-(methoxymethyl)-2-(phenylthio)-: Similar structure but with a phenylthio group instead of a phenylseleno group.
Benzene, 1-(methoxymethyl)-2-(phenylsulfonyl)-: Contains a phenylsulfonyl group, offering different reactivity and applications.
Benzene, 1-(methoxymethyl)-2-(phenyl)-: Lacks the selenium or sulfur atom, resulting in different chemical properties.
Uniqueness
Benzene, 1-(methoxymethyl)-2-(phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct redox properties and reactivity compared to its sulfur and oxygen analogs. This uniqueness makes it valuable in specific synthetic applications and research areas.
Properties
CAS No. |
622839-16-1 |
|---|---|
Molecular Formula |
C14H14OSe |
Molecular Weight |
277.23 g/mol |
IUPAC Name |
1-(methoxymethyl)-2-phenylselanylbenzene |
InChI |
InChI=1S/C14H14OSe/c1-15-11-12-7-5-6-10-14(12)16-13-8-3-2-4-9-13/h2-10H,11H2,1H3 |
InChI Key |
LYOMJOPDXOUPPA-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=CC=C1[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarbonyl dichloride](/img/structure/B12573873.png)
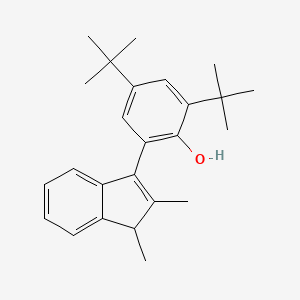
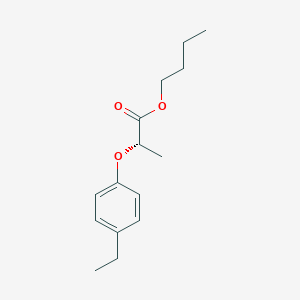
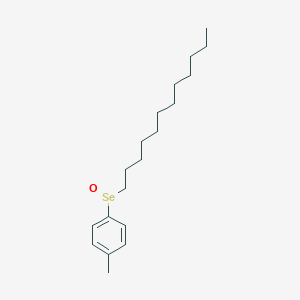
![6-tert-Butyl-3-[(1H-imidazol-2-yl)amino]-2,4-dimethylphenol](/img/structure/B12573884.png)


![3-(4-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B12573910.png)
![{[(3,3,4,4,5,5-Hexafluoropent-1-yn-1-yl)sulfanyl]methyl}benzene](/img/structure/B12573912.png)
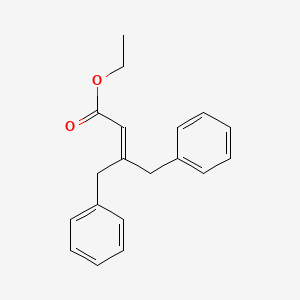
![[(2R)-3-[hydroxy-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12573923.png)
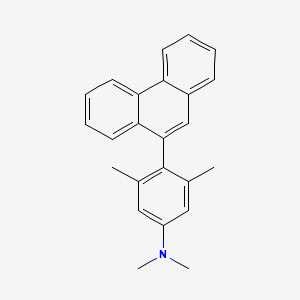
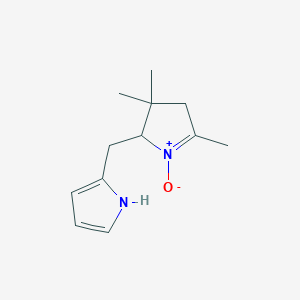
![N-[2-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide](/img/structure/B12573943.png)
